Bufuralol

Beschreibung

Historical Context and Early Research of Beta-Adrenoceptor Antagonists

The history of beta-adrenoceptor antagonists dates back to the discovery of the sympathetic nervous system's role in regulating heart function and blood pressure. Early research focused on identifying compounds that could block the effects of adrenaline and noradrenaline on beta-adrenergic receptors. This led to the development of the first clinically successful beta-blockers, revolutionizing the treatment of cardiovascular diseases. Bufuralol emerged during this period of active research into novel beta-adrenergic blocking agents. It was identified as a potent, non-selective beta-adrenoceptor antagonist with some partial agonist activity. wikipedia.orgmedchemexpress.comnih.govnih.gov Early studies in animals, such as cats and dogs, compared the effects of this compound and its carbinol metabolite with those of propranolol (B1214883), another established beta-blocker. nih.gov These studies investigated their impact on heart rate, blood pressure, and regional blood flow, highlighting this compound's non-selective nature and partial agonistic properties, particularly at beta-2 adrenoceptors. nih.gov

This compound's Role as a Research Tool in Drug Metabolism Studies

Beyond its initial pharmacological characterization, this compound gained significant prominence as a crucial research tool in the field of drug metabolism. Its metabolism in the liver, primarily through hydroxylation at the 1'-position, was found to be catalyzed by a specific cytochrome P450 enzyme, CYP2D6. caymanchem.comtaylorandfrancis.comresearchgate.net This discovery was pivotal because CYP2D6 exhibits significant genetic polymorphism in the human population, leading to wide inter-individual variability in the metabolism of many commonly prescribed drugs. researchgate.netpharmgkb.org

This compound's metabolism by CYP2D6 made it an ideal probe substrate for studying the activity and genetic variations of this enzyme both in vitro and in vivo. medchemexpress.comcaymanchem.comtaylorandfrancis.comnih.gov Researchers utilized this compound to phenotype individuals based on their CYP2D6 metabolic capacity, categorizing them as poor, intermediate, extensive, or ultrarapid metabolizers. tandfonline.com This phenotyping was crucial for understanding why some individuals experience adverse drug reactions or lack therapeutic efficacy when taking medications metabolized by CYP2D6.

Studies using human liver microsomes and recombinant CYP2D6 enzymes demonstrated the stereoselective metabolism of this compound, with different enantiomers being metabolized at different rates. taylorandfrancis.comtandfonline.comwikipedia.orgresearchgate.net The formation of 1'-hydroxythis compound (B194460) is a major metabolic pathway, and its production rate is often used as a marker for CYP2D6 activity. taylorandfrancis.comresearchgate.net

Data from research using this compound as a probe substrate have provided valuable insights into the kinetics of CYP2D6. For instance, studies using recombinant human CYP2D6 expressed in systems like Saccharomyces cerevisiae or baculovirus-infected insect cells have determined kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (Kcat) for this compound hydroxylation. nih.govnih.gov

| Substrate | Enzyme | Km (µM) | Kcat (min⁻¹) | Reference |

| This compound | CYP2D6 | ~4.7 | ~12.23 | nih.gov |

Note: This table presents representative kinetic data for this compound metabolism by CYP2D6, derived from research studies.

Furthermore, this compound has been used in cocktail studies involving multiple probe substrates to simultaneously assess the activity of several CYP isoforms in liver microsomes, providing a more comprehensive picture of an individual's metabolic profile. uj.edu.pl

Evolution of this compound's Research Significance in Pharmacology

The research significance of this compound has evolved from its initial evaluation as a potential therapeutic agent to its established role as a critical tool in pharmacogenetics and drug metabolism research. While it may not be as widely used clinically as some other beta-blockers, its specific interaction with CYP2D6 has cemented its importance in understanding the genetic basis of variable drug responses.

This compound studies have contributed significantly to the understanding of CYP2D6 polymorphism, which affects the metabolism of a large number of therapeutic drugs across various pharmacological classes, including antidepressants, antipsychotics, antiarrhythmics, and other beta-blockers. pharmgkb.orgnih.gov The data generated from this compound metabolism studies have been instrumental in developing strategies for personalized medicine, aiming to optimize drug therapy based on an individual's genetic makeup.

The continued use of this compound in research, particularly in the characterization of novel CYP2D6 alleles and the development of in vitro and in vivo models for drug metabolism studies, underscores its lasting significance in pharmacology. researchgate.netwikipedia.orgresearchgate.net Its role as a well-characterized substrate for a key drug-metabolizing enzyme makes it an indispensable tool for investigating drug-drug interactions, evaluating the metabolic capacity of different populations, and developing predictive models for drug disposition.

Structure

3D Structure

Eigenschaften

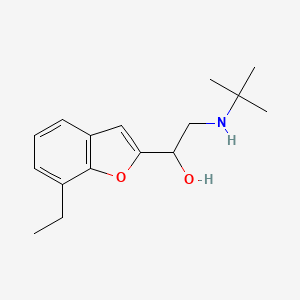

IUPAC Name |

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEBTPPFLLCUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59652-29-8 (hydrochloride) | |

| Record name | Bufuralol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30866414 | |

| Record name | Bufuralol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54340-62-4, 57704-15-1 | |

| Record name | Bufuralol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufuralol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(7-Ethylbenzofuran-2-yl)-2-(tert-butylamino)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057704151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bufuralol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bufuralol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFURALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/891H89GFT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Actions and Receptor Interactions of Bufuralol

Beta-Adrenoceptor Antagonism

Bufuralol functions as a beta-adrenoceptor blocking agent. ncats.iomedkoo.comdrugbank.comdrugbank.com Beta-adrenergic receptors are G protein-coupled receptors that mediate the effects of catecholamines like epinephrine (B1671497) and norepinephrine. drugbank.comgenecards.org By binding to these receptors, this compound inhibits the actions typically induced by these endogenous agonists. drugbank.comnih.gov

Non-selectivity in Beta-1 and Beta-2 Adrenoceptor Binding

This compound is characterized as a non-selective beta-adrenoceptor antagonist. nih.govncats.iocaymanchem.comdrugbank.comdrugbank.comcaymanchem.com This means it has affinity for both beta-1 (β1) and beta-2 (β2) adrenoceptors. ncats.io The β1 receptors are primarily located in the heart, while β2 receptors are found in various tissues, including the lungs, smooth muscle, and blood vessels. genecards.org Research indicates that this compound is a nonselective beta-adrenoceptor antagonist, with studies comparing its potency to that of propranolol (B1214883), another nonselective beta-blocker. nih.gov

Mechanisms of Receptor Binding and Antagonism

The mechanism of action for beta-blockers like this compound involves competing with endogenous catecholamines for binding sites on beta-adrenoceptors. nih.gov The binding of ligands to beta-receptors is influenced by specific functional groups within the molecule, such as amino and hydroxyl groups, and substituted aromatic rings. mdpi.com The beta-receptor itself is a protein macromolecule with a complex structure, including transmembrane helices that contribute to the binding site. mdpi.com this compound's interaction at these sites prevents the activation of downstream signaling pathways typically initiated by full agonists, such as the activation of adenylate cyclase through G proteins. drugbank.com Studies using binding techniques have investigated the affinity of this compound for beta-adrenoceptors in human cardiovascular tissues. nih.gov

Partial Agonist Activity of this compound

In addition to its antagonist properties, this compound also exhibits partial agonist activity. nih.govncats.iocaymanchem.comnih.govmedkoo.comcaymanchem.com This means that while it can block the effects of full agonists, it can also elicit a submaximal response itself when binding to the receptor, particularly when the level of sympathetic activity is low. nih.gov

Intrinsic Sympathomimetic Activity

The partial agonist activity of this compound is also referred to as intrinsic sympathomimetic activity (ISA). nih.govncats.iomdpi.comncats.ioruixibiotech.com This property distinguishes this compound from beta-blockers that are pure antagonists and have no intrinsic activity. mdpi.com ISA implies that the drug can partially stimulate the receptor, even while preventing the full effect of a more potent agonist. nih.gov Studies in animal models have demonstrated this partial agonistic activity, leading to effects such as tachycardia and vasodilation in anesthetized animals. nih.gov

Metabolic Pathways and Enzyme Kinetics of Bufuralol

Primary Metabolism by Cytochrome P450 Enzymes

Role of CYP2D6 in Bufuralol Hydroxylation

Impact of CYP2D6 Allelic Variants on this compound Metabolism

Computational Approaches to Predicting Variant Activity

Computational modeling has emerged as a valuable tool for predicting how genetic variations in the CYP2D6 enzyme affect its metabolic activity towards substrates like this compound. Three-dimensional (3D) molecular modeling, in particular, offers insights into the structural changes caused by amino acid substitutions and how these changes influence substrate binding and catalysis.

One such approach involves building 3D models of CYP2D6 variants to analyze the interaction with this compound at the active site. Studies have shown that the distance between the substrate's site of metabolism and the heme iron is a critical determinant of catalytic efficiency. For instance, in the wild-type CYP2D61, the distance to the Fe-heme for this compound is approximately 0.407 ± 0.001 nm. nih.gov In contrast, variants with low or no activity, such as CYP2D614A and CYP2D651, exhibit a significantly larger distance (0.659 ± 0.002 nm and 0.535 ± 0.001 nm, respectively). nih.gov This increased distance likely accounts for the inefficient metabolism of this compound by these variants. nih.gov Molecular dynamics simulations have further revealed that for the wild-type enzyme, the part of the this compound molecule undergoing the reaction remains consistently close to the heme iron, which is not the case for the inactive CYP2D614A and the low-activity CYP2D6*51 variants. nih.gov

In silico predictions of variant activity have been validated through in vitro experiments. For some variants, the computational predictions align well with observed catalytic activities. However, for others, discrepancies highlight the current limitations of these predictive algorithms, especially for proteins with intermediate activity levels. nih.gov

Table 1: Comparison of Predicted vs. Observed Activity of CYP2D6 Variants on this compound Hydroxylation

| CYP2D6 Variant | Predicted Activity (% of CYP2D6.1) | Observed Catalytic Activity (% of CYP2D6.1) |

|---|---|---|

| R133C | 0% | 5% |

| A305T | Inactive | 10% |

| D301N | 20-30% | Almost complete loss of function |

This table presents a comparison of computationally predicted activity and experimentally observed catalytic activity for several CYP2D6 variants in the metabolism of this compound. nih.gov

Furthermore, computational models have been used to investigate the impact of specific amino acid residues on substrate binding. For example, the aromatic residue Phe120 is thought to have a significant influence on substrate binding due to its proximity to the heme group. researchgate.net Docking studies with this compound in models of the CYP2D6 active site show the site of metabolism positioned over the heme iron, with the basic nitrogen atom of this compound forming a salt bridge with the carboxylate group of Glu216. researchgate.net

Contribution of Other CYP Isoforms to this compound Metabolism

While CYP2D6 is the primary enzyme responsible for the metabolism of this compound, other cytochrome P450 isoforms also contribute to its biotransformation, particularly to the formation of 1'-hydroxythis compound (B194460).

The involvement of human CYP1A2 in the 1'-hydroxylation of this compound has been confirmed using recombinant enzymes. nih.gov Studies with human liver microsomes have demonstrated that this compound hydroxylation can be a biphasic process, suggesting the involvement of at least two enzymes with different affinities for the substrate. nih.gov In liver microsomes with low CYP2D6 activity, the kinetics of this compound hydroxylation are consistent with the involvement of CYP1A2. nih.gov For instance, in human liver microsomes with high CYP2D6 and CYP2C19 activity, the Michaelis constant (Km) shifted to 145 µM in the presence of inhibitors for both enzymes, a value consistent with the Km determined for CYP1A2. nih.gov In studies with rat liver microsomes, the P450 1A1/2 enzymes were found to have a high Km value (230 µM) for this compound 1'-hydroxylation, indicating a lower affinity compared to other isoforms in that species. nih.gov

Research has shown that CYP2C19 can metabolize this compound to 1'-hydroxythis compound, a pathway previously considered to be selectively catalyzed by CYP2D6. nih.gov This was observed during the characterization of baculovirus-expressed CYP2C19. nih.gov

The kinetics of this reaction by recombinant CYP2C19 show an apparent Km of 36 µM. nih.gov This is approximately seven times higher than the Km for recombinant CYP2D6, indicating a lower affinity of CYP2C19 for this compound. nih.gov The intrinsic clearance of this compound 1'-hydroxylation is 37-fold higher with CYP2D6 than with CYP2C19. nih.gov In human liver microsomes deficient in CYP2D6, the Km for this compound metabolism shifted from 14 µM to 38 µM in the presence of the CYP2D6 inhibitor quinidine (B1679956), which is consistent with the Km value determined for recombinant CYP2C19. nih.gov

Table 2: Kinetic Parameters of this compound 1'-Hydroxylation by CYP2D6 and CYP2C19

| Enzyme | Apparent Km (µM) | Relative Intrinsic Clearance |

|---|---|---|

| Recombinant CYP2D6 | ~5 | 37-fold higher than CYP2C19 |

This table summarizes the kinetic parameters for the 1'-hydroxylation of this compound by recombinant CYP2D6 and CYP2C19, highlighting the higher affinity and efficiency of CYP2D6. nih.gov

Inhibition studies further support the role of CYP2C19. Ticlopidine, a potent inhibitor of both CYP2C19 and CYP2D6, inhibited this compound 1'-hydroxylation by each of these enzymes with similar potency. nih.gov Conversely, classic CYP2D6 inhibitors like quinidine and quinine (B1679958) did not inhibit the CYP2C19-catalyzed metabolism of this compound at concentrations that completely abolished the CYP2D6-mediated reaction. nih.gov

Identification and Characterization of this compound Metabolites

1'-Hydroxythis compound

1'-Hydroxythis compound is the primary and most well-characterized metabolite of this compound. medchemexpress.comtargetmol.com Its formation, primarily through the action of CYP2D6, is a key indicator of the enzyme's activity. medchemexpress.com The quantification of 1'-hydroxythis compound is therefore widely used in in vitro and in vivo studies to phenotype individuals based on their CYP2D6 metabolic capacity. caymanchem.com

The chemical name for 1'-hydroxythis compound is α²-[[(1,1-dimethylethyl)amino]methyl]-α⁷-methyl-2,7-benzofurandimethanol. caymanchem.comcaymanchem.com It is a solid substance, soluble in chloroform (B151607) and slightly soluble in methanol. caymanchem.com Various analytical methods have been developed for its detection and quantification in biological matrices, including high-performance liquid chromatography (HPLC) with fluorescence or UV detection, and liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.govuj.edu.plnih.gov These methods are sensitive enough to detect low concentrations of the metabolite, making them suitable for pharmacokinetic studies. nih.gov

1'-Oxothis compound

1'-Oxothis compound has been identified as another metabolite of this compound. nih.govresearchgate.net In studies using rat hepatic microsomes, this compound was found to be metabolized into three compounds: 1'-hydroxythis compound, and two other metabolites designated as M1-bufuralol and M2-bufuralol. researchgate.net Through analysis with liquid chromatography-mass spectrometry (LC/MS), tandem mass spectrometry (LC/MS/MS), and multi-stage tandem mass spectrometry (LC/MS/MS/MS), M1-bufuralol was identified as 1-oxothis compound. researchgate.net

A stereoselective method for the determination of 1'-oxothis compound and 1'-hydroxythis compound in microsomal preparations has been developed using hollow-fiber liquid-phase microextraction followed by HPLC. nih.gov This method allows for the separation and quantification of the individual enantiomers of 1'-oxothis compound. nih.gov In vitro biotransformation studies of this compound using rat liver microsomal fractions have shown a predominant formation of (S)-1'-oxothis compound. nih.gov

1',2'-Ethenylthis compound

A minor metabolic pathway for this compound involves the formation of a dehydrogenated metabolite. This compound, identified as 1',2'-Ethenylthis compound (also referred to as Δ1',2'-bufuralol), is formed through the dehydrogenation of the ethyl group side chain. nih.gov Studies using purified CYP2D6 enzymes have shown the formation of this metabolite, although it is typically produced in much smaller quantities compared to the primary hydroxylated metabolites. nih.gov Extracted ion chromatograms from in vitro assays confirm the presence of a metabolite with the corresponding mass-to-charge ratio (m/z) of 260, consistent with the loss of two hydrogen atoms from the parent this compound molecule. nih.gov

M1-Bufuralol and M2-Bufuralol

In studies utilizing rat hepatic microsomes, this compound is metabolized into three primary compounds: the well-characterized 1'-hydroxythis compound and two other metabolites designated as M1-bufuralol and M2-bufuralol. researchgate.netresearchgate.net The structures of M1 and M2 were elucidated using liquid chromatography-tandem mass spectrometry (LC/MS/MS). researchgate.netresearchgate.net For M1-bufuralol, LC/MS analysis revealed a protonated molecule [M+H]+ at an m/z of 276, suggesting it is a hydroxylated metabolite. researchgate.net Further fragmentation analysis supported this identification. researchgate.net While 1'-hydroxylation is a major pathway, the formation of M1 has also been observed, with studies suggesting that P450 1A1/2 plays a major role in its formation, particularly after induction by agents like beta-naphthoflavone. nih.gov The formation of these metabolites highlights the species-specific differences in this compound metabolism, with M1 and M2 being more prominent in rat models. researchgate.netnih.gov

In Vitro Studies of this compound Metabolism

Human Liver Microsomal Assays

Human liver microsomes (HLMs) are a standard in vitro tool for studying drug metabolism, providing a rich source of cytochrome P450 enzymes. researchgate.nettdl.org Assays using HLMs have been instrumental in characterizing the metabolism of this compound. The primary reaction catalyzed is 1'-hydroxylation, a pathway now widely used as a specific probe for CYP2D6 activity. researchgate.netnih.gov

Kinetic analyses of this reaction in HLMs typically exhibit Michaelis-Menten kinetics. nih.gov However, some studies have revealed apparent biphasic kinetics for the 1'-hydroxylation of both (+)- and (-)-bufuralol, suggesting the involvement of more than one enzyme. nih.gov The high-affinity component of this reaction is attributed to CYP2D6. nih.gov In microsomes from individuals phenotyped as poor metabolizers of debrisoquine (B72478) (a proxy for low CYP2D6 activity), the rate of 1'-hydroxythis compound formation is significantly reduced. nih.gov

While CYP2D6 is dominant, other enzymes contribute to this compound metabolism. In HLM samples deficient in CYP2D6, the involvement of CYP2C19 becomes apparent, characterized by a shift in the Michaelis constant (Km). nih.gov Studies using specific inhibitors have confirmed that in the absence of CYP2D6 activity, CYP2C19 can metabolize this compound to 1'-hydroxythis compound. nih.gov Furthermore, at higher substrate concentrations, CYP1A2 has also been shown to contribute to this metabolic pathway. nih.govsemanticscholar.org

A critical factor in HLM assays is the stability of the enzymes. CYP2D6 has been shown to be the least stable of the P450 isoforms studied under typical incubation conditions (37°C), with its activity decreasing over time. nih.gov This lability can impact the accuracy of kinetic parameters and clearance predictions, with studies showing a notable decrease in Vmax over a 2-hour incubation period while the Km remains constant. nih.gov More accurate predictions are obtained when incubation times are kept short (less than 20 minutes) and microsomal protein concentrations are minimized. nih.gov

| Enzyme/Condition | Substrate | Apparent Km (μM) | Apparent Vmax (nmol/mg/h) | Source |

| Human Liver Microsomes (Sample 1) | This compound | 61 | 3.2 | nih.gov |

| Human Liver Microsomes (Sample 2) | This compound | 171 | 5.8 | nih.gov |

| CYP2D6-deficient HLMs (with quinidine) | This compound | 38 | Not Reported | nih.gov |

| High CYP2D6/CYP2C19 HLMs (with S-mephenytoin and quinidine) | This compound | 145 | Not Reported | nih.gov |

Recombinant Cytochrome P450 Expression Systems

To dissect the specific roles of individual enzymes in this compound metabolism, researchers use recombinant expression systems, where a single cytochrome P450 enzyme is expressed in cells (e.g., insect cells or E. coli) that otherwise lack P450 activity. researchgate.net These systems provide a clean background to study the kinetics of a specific enzyme without interference from others.

Studies with recombinant human CYP2D6 confirm its primary role in this compound 1'-hydroxylation, demonstrating high catalytic efficiency. nih.govresearchgate.net However, these systems have also been crucial in identifying the contributions of other P450s. Upon characterization of baculovirus-expressed CYP2C19, it was discovered that this enzyme also metabolizes this compound to 1'-hydroxythis compound. nih.gov Kinetic analysis revealed that recombinant CYP2C19 has an apparent Km of 36 μM for this reaction, which is approximately seven times higher than that for recombinant CYP2D6. nih.gov Consequently, the intrinsic clearance (Vmax/Km) for this reaction is 37-fold higher with CYP2D6 than with CYP2C19, cementing CYP2D6's role as the principal enzyme at therapeutic concentrations. nih.gov The involvement of CYP1A2 has also been confirmed using recombinant enzymes. nih.gov

Recombinant systems are also used to study how genetic variations (allelic variants) of an enzyme affect its function. Various CYP2D6 allelic variants have been expressed and analyzed, showing that they are all active in the metabolism of this compound, though with differing efficiencies. nih.gov For example, the CYP2D653 variant was found to have a metabolic efficiency (Vmax/Km) nearly an order of magnitude greater than the wild-type (1) allele for this compound. nih.gov

| Recombinant Enzyme | Apparent Km (μM) | Key Finding | Source |

| CYP2D6 | ~5.1 | High affinity and primary catalyst for 1'-hydroxylation. | nih.gov |

| CYP2C19 | 36 | Can metabolize this compound, but with ~7-fold lower affinity than CYP2D6. | nih.gov |

| CYP1A2 | ~145 | Contributes to metabolism, consistent with high-Km component in HLMs. | nih.gov |

| Rat P450 2D1 | 8.4 | Very low Km value compared to other rat enzymes. | nih.gov |

| Rat P450 2C11 | 83 | Higher Km value, suggesting a lesser role at low concentrations. | nih.gov |

Studies in Other Tissues (e.g., Intestine, Adrenal)

While the liver is the primary site of drug metabolism, extrahepatic metabolism can significantly influence a drug's disposition and activity. scienceopen.com The adrenal cortex, known for synthesizing steroid hormones, is also a site of xenobiotic metabolism. karger.com Studies using guinea pig adrenal microsomes demonstrated the conversion of this compound to 1'-hydroxythis compound as the major metabolite. karger.com This is in contrast to guinea pig hepatic microsomes, where 6-hydroxythis compound was the major product formed. karger.com This tissue-specific difference in the primary metabolite suggests that although the same enzyme family (CYP2D) may be involved, other factors within the tissue microenvironment can alter catalytic characteristics. karger.com In adrenal microsomes, the formation of both 1'-hydroxythis compound and 6-hydroxythis compound was inhibited by cortisol, which had no effect on hepatic this compound metabolism, further highlighting tissue-specific regulation. karger.com

The small intestine is another critical site of first-pass metabolism for orally administered drugs. scienceopen.com The expression of cytochrome P450 enzymes in the intestinal wall can significantly reduce the amount of parent drug reaching systemic circulation, thereby lowering bioavailability. scienceopen.comnih.gov Although specific kinetic studies of this compound metabolism in human intestinal microsomes are not as extensively detailed as for liver microsomes, the presence of key drug-metabolizing enzymes like CYP2D6 in the intestine suggests a potential role in the presystemic metabolism of this compound.

In Vivo Pharmacokinetic Studies of this compound Metabolism

In vivo pharmacokinetic studies in humans have been essential in understanding the clinical relevance of the metabolic pathways identified in vitro. These studies have confirmed that this compound exhibits bimodal metabolism in the human population, a direct consequence of the genetic polymorphism of the CYP2D6 enzyme. nih.gov

Following oral administration, plasma levels of this compound and its major metabolites are measured over time. nih.gov In a study with healthy volunteers, subjects could be categorized into two groups based on the plasma elimination half-life of this compound. nih.gov One group of six subjects had a shorter half-life of approximately 2.6 hours, while another group of three subjects exhibited a longer half-life of about 4.9 hours. nih.gov This latter group, corresponding to poor metabolizers, also showed a longer time to reach peak plasma concentration and a longer elimination half-life for the metabolites. nih.gov

The disposition of this compound's stereoisomers has also been investigated in vivo. After administering the active (-)-isomer, the (+)-isomer, and the racemic mixture to a volunteer, it was found that plasma levels and the area under the curve (AUC) of the active (-)-bufuralol were higher than those of the (+)-isomer. nih.gov The primary metabolic pathway for (-)-bufuralol was aromatic hydroxylation, whereas for (+)-bufuralol, it was conjugation. nih.gov Aliphatic hydroxylation (leading to 1'-hydroxythis compound) was more favored for the (+)-isomer. nih.gov These findings demonstrate that metabolic fate can be highly stereoselective, influencing the pharmacokinetic profile of the active enantiomer.

Plasma Elimination and Metabolite Concentrations in Humans

The disposition and metabolic fate of this compound in humans have been the subject of detailed pharmacokinetic studies. Following oral administration, this compound is absorbed and subsequently eliminated from the plasma. The peak plasma concentrations of this compound are typically observed within 1.5 to 2 hours after administration. nih.govnih.gov The plasma elimination half-life of the drug, a key pharmacokinetic parameter, demonstrates variability within the human population. nih.govnih.gov

This compound undergoes extensive metabolism, resulting in the formation of several metabolites. The primary metabolic pathway is 1'-hydroxylation, leading to the formation of 1'-hydroxythis compound, which is the major metabolite. caymanchem.comresearchgate.net Other identified metabolites include carboxythis compound and additional hydroxylated derivatives, such as 4-hydroxythis compound and 6-hydroxythis compound, although these are considered minor products. researchgate.net The enzyme primarily responsible for the 1'-hydroxylation of this compound is cytochrome P450 2D6 (CYP2D6). researchgate.netnih.gov However, in individuals with deficient CYP2D6 activity, other enzymes like CYP2C19 and CYP1A2 may contribute to its metabolism. nih.govresearchgate.net

The table below summarizes key pharmacokinetic parameters of this compound in human plasma.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | nih.govnih.gov |

| Plasma Elimination Half-life (t½) | 2.61 ± 0.18 hours to 4.85 ± 0.35 hours | nih.govnih.gov |

Bimodal Metabolism in Human Populations

A significant characteristic of this compound's pharmacokinetics is its bimodal metabolism within human populations. nih.govnih.gov This phenomenon arises from genetic polymorphisms in the CYP2D6 gene, which leads to distinct phenotypes of drug metabolism. nih.gov Individuals can be broadly categorized into two main groups: extensive metabolizers (EMs) and poor metabolizers (PMs). nih.gov

Extensive metabolizers possess fully functional CYP2D6 enzymes and, therefore, metabolize this compound efficiently. catbull.com In contrast, poor metabolizers have deficient or non-functional CYP2D6 enzymes, leading to a significantly reduced rate of this compound metabolism. nih.govcatbull.com This genetic variability results in marked differences in the pharmacokinetic profiles of the drug between the two groups.

The most prominent difference is observed in the plasma elimination half-life of this compound. In extensive metabolizers, the half-life is relatively short, whereas in poor metabolizers, it is considerably prolonged. nih.govnih.gov This disparity in elimination rates can lead to higher plasma concentrations and increased drug exposure in poor metabolizers compared to extensive metabolizers.

The following table illustrates the differences in the plasma elimination half-life of this compound between extensive and poor metabolizers.

| Metabolizer Phenotype | Plasma Elimination Half-life (t½) | Reference |

| Extensive Metabolizers | 2.61 ± 0.18 hours | nih.govnih.gov |

| Poor Metabolizers | 4.85 ± 0.35 hours | nih.govnih.gov |

Animal Models in this compound Metabolism Research (e.g., Cat, Dog, Rat, Rhesus Monkey, Humanized Mice)

Animal models have been instrumental in elucidating the metabolic pathways of this compound and understanding the interspecies differences in its disposition.

Rat: In rats, this compound is metabolized to three main metabolites: 1'-hydroxythis compound, M1-bufuralol, and M2-bufuralol. researchgate.net The 1'-hydroxylation of this compound in rats is primarily catalyzed by CYP2D1 and CYP2D2, the rat orthologs of human CYP2D6. caymanchem.com

Rhesus Monkey: The rhesus monkey has also been used as a model for this compound metabolism. Studies have shown that both liver and intestinal microsomes from rhesus monkeys can perform the 1'-hydroxylation of this compound.

Humanized Mice: The development of humanized mouse models, which express human CYP2D6, has provided a valuable tool for studying the in vivo metabolism of this compound. nih.gov These models have demonstrated that the presence of human CYP2D6 leads to the metabolism of this compound, mimicking the metabolic pathway observed in humans. nih.govcatbull.com Wild-type mice, which lack a direct ortholog with the same substrate specificity as human CYP2D6, metabolize this compound at a much slower rate. nih.gov

Cat and Dog: Specific in vivo metabolic studies of this compound in cats and dogs are not extensively documented in the available literature. However, general knowledge of drug metabolism in these species suggests potential differences compared to humans. Cats are known to have deficiencies in certain glucuronidation pathways, which might affect the elimination of this compound metabolites. nih.govbsavalibrary.com In dogs, while they possess a range of cytochrome P450 enzymes, the specific activity and substrate specificity can differ from human CYPs. nih.govnih.gov For instance, the metabolism of another beta-blocker, propranolol (B1214883), in dogs is primarily mediated by CYP2D15. nih.gov Further research is needed to fully characterize the metabolic fate of this compound in these companion animal species.

The table below provides a summary of the key enzymes involved in this compound metabolism across different species.

| Animal Model | Key Metabolic Enzymes | Primary Metabolite | Reference |

| Rat | CYP2D1, CYP2D2 | 1'-hydroxythis compound | caymanchem.comresearchgate.net |

| Rhesus Monkey | CYP enzymes in liver and intestine | 1'-hydroxythis compound | |

| Humanized Mice | Human CYP2D6 | 1'-hydroxythis compound | nih.govcatbull.com |

| Dog | CYP2D15 (inferred from propranolol metabolism) | Not specifically determined | nih.gov |

| Cat | General CYP enzymes (specifics for this compound not determined) | Not specifically determined | nih.govbsavalibrary.com |

Bufuralol As a Probe Substrate for Cyp2d6 Phenotyping

Methodological Development of Bufuralol-Based Assays

The development of reliable and sensitive analytical methods to quantify this compound and its metabolite, 1'-hydroxythis compound (B194460), has been crucial for utilizing this compound in CYP2D6 phenotyping.

HPLC-Based Detection of 1'-Hydroxythis compound

High-performance liquid chromatography (HPLC) has been a cornerstone in the quantitative analysis of 1'-hydroxythis compound. HPLC methods, often coupled with fluorescence detection, have been developed to measure the formation of 1'-hydroxythis compound in various biological matrices, including human liver microsomes and samples from in vivo studies nih.govnih.gov. These methods typically involve reversed-phase chromatography with an appropriate mobile phase and sample preparation techniques like protein precipitation nih.govnih.gov. The minimal detectable levels of 1'-hydroxythis compound using these HPLC-fluorescence methods have been reported to be as low as 0.1 ng/ml nih.gov. The formation of 1'-hydroxythis compound has been shown to be linear with respect to incubation time and protein concentration within specific ranges nih.gov.

Fluorescence Detection in Metabolic Assays

Fluorescence detection offers a sensitive approach for quantifying 1'-hydroxythis compound, taking advantage of its fluorescent properties. This detection method is commonly integrated into HPLC-based assays for enhanced sensitivity and specificity in measuring CYP2D6-catalyzed this compound 1'-hydroxylation activity nih.govnih.govresearchgate.net. The use of fluorescence detection allows for the quantification of the metabolite formed enzymatically from the incubation of this compound with CYP2D6 or liver microsomes nih.gov. Typical excitation and emission wavelengths used for detecting 1'-hydroxythis compound by fluorescence are 252 nm and 302 nm, respectively nih.govresearchgate.net. While this compound itself has fluorescent properties, the change in fluorescence upon metabolism to 1'-hydroxythis compound is utilized for detection.

Comparative Studies with Other CYP2D6 Probe Substrates (e.g., Dextromethorphan (B48470), Debrisoquine)

This compound has been compared with other commonly used CYP2D6 probe substrates, such as dextromethorphan and debrisoquine (B72478), to evaluate its suitability and characteristics for phenotyping. These comparisons often involve assessing kinetic parameters like Km and Vmax, as well as the specificity of the metabolic reaction catalyzed by CYP2D6.

Studies have investigated the metabolism of this compound, dextromethorphan (O-demethylation to dextrorphan), and debrisoquine (4-hydroxylation to 4-hydroxydebrisoquine) by human liver microsomes and recombinant CYP2D6 enzymes nih.govcapes.gov.brpsu.edu. While CYP2D6 is primarily responsible for the metabolism of all three substrates, the kinetic profiles and contributions of other enzymes can differ nih.govoup.com.

For instance, the formation of 1'-hydroxythis compound and dextromethorphan O-demethylation can show apparent biphasic kinetics, suggesting the involvement of additional activities beyond CYP2D6, particularly at higher substrate concentrations nih.govoup.com. In contrast, debrisoquine 4-hydroxylation has been reported to exhibit monophasic kinetics within a certain substrate concentration range, primarily mediated by CYP2D6 nih.gov.

Comparative kinetic parameters for CYP2D6.1 with these probe substrates have been reported:

| Substrate | Reaction | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (µL/min/pmol P450) |

| This compound | 1'-hydroxylation | 10.2 | 6.29 | 0.62 |

| Dextromethorphan | O-demethylation | 2.97 | 3.49 | 1.18 |

| Debrisoquine | 4-hydroxylation | 73.7 | 6.6 | 0.02 |

Table 1: Comparative Kinetic Parameters for CYP2D6.1 with Probe Substrates psu.edu

Debrisoquine and sparteine (B1682161) were historically used for CYP2D6 phenotyping but have been withdrawn from clinical use in many countries, making dextromethorphan and metoprolol (B1676517) more frequently used probes frontiersin.org. This compound is considered well-suited for in vitro investigations due to its fluorescent properties frontiersin.org.

Specificity and Limitations of this compound as a CYP2D6 Probe

While this compound is widely used as a probe substrate for CYP2D6, it is important to consider its specificity and potential limitations. The 1'-hydroxylation of this compound is primarily mediated by CYP2D6, making it a sensitive indicator of this enzyme's activity collectionscanada.gc.ca. However, at higher concentrations, other CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, and CYP2C19, may contribute to the formation of 1'-hydroxythis compound oup.com. The risk of affecting other CYPs is significantly reduced when this compound is used at concentrations below 20 µM oup.com.

Furthermore, the interpretation of this compound-based phenotyping results can be influenced by factors such as nonspecific protein binding in liver microsomes, which can affect the unbound concentration of this compound available for metabolism psu.edu. The extent of protein binding can vary depending on the microsomal protein concentration psu.edu.

Despite these considerations, this compound's high sensitivity to CYP2D6 activity, particularly at lower concentrations, supports its utility as a probe.

Application in Assessing Genetic Polymorphism of CYP2D6

This compound has been instrumental in assessing the impact of genetic polymorphisms on CYP2D6 activity and in classifying individuals into different metabolizer phenotypes. The significant variability in this compound metabolism among individuals is often linked to variations in the CYP2D6 gene ajol.infoamazonaws.comnih.gov.

Studies using this compound as a probe have helped characterize the metabolic activity of various CYP2D6 allelic variants. For example, certain alleles, such as CYP2D63, CYP2D64, CYP2D64D, and CYP2D64L, are associated with poor metabolizer phenotypes in Caucasians, exhibiting very low this compound 1'-hydroxylation activities nih.gov. In Japanese populations, the CYP2D610B allele has been identified as a major factor contributing to decreased CYP2D6 activity and lower this compound metabolism nih.gov.

Research has shown that different CYP2D6 variants can have varying effects on the kinetic parameters (Km and Vmax) for this compound 1'-hydroxylation compared to the wild-type enzyme (CYP2D6.1) psu.edunih.govresearchgate.netnih.gov. These differences in enzymatic activity due to genetic variations contribute to the observed interindividual variability in this compound metabolism and, consequently, in the metabolism of other CYP2D6 substrates.

This compound phenotyping, often in conjunction with genotyping, helps to identify individuals who are poor metabolizers, intermediate metabolizers, extensive metabolizers, or ultrarapid metabolizers of CYP2D6 substrates ajol.infoamazonaws.com. This information is valuable for understanding potential differences in drug response and for guiding personalized medicine approaches.

| CYP2D6 Phenotype | Description | This compound Metabolism |

| Poor Metabolizer (PM) | Lack of functional enzyme activity | Very Low |

| Intermediate Metabolizer (IM) | Reduced enzyme activity | Low to Moderate |

| Extensive Metabolizer (EM) | Normal enzyme activity | Normal |

| Ultrarapid Metabolizer (UM) | Increased enzyme activity (gene amplification) | Very High |

Table 2: CYP2D6 Phenotypes and Associated this compound Metabolism (General) ajol.infoamazonaws.com

Studies on specific alleles like CYP2D617 and CYP2D629, which are prevalent in some populations, have utilized this compound to demonstrate their reduced catalytic activity compared to the wild-type enzyme ki.senih.govki.se. These findings underscore the importance of considering specific allelic variants when using this compound for phenotyping, particularly in diverse ethnic groups.

Drug Drug Interactions Involving Bufuralol

Inhibition of Bufuralol Metabolism by Other Compounds

The metabolism of this compound, particularly its 1'-hydroxylation, can be significantly inhibited by co-administered compounds that affect the activity of the metabolizing enzymes, predominantly CYP2D6. This inhibition can lead to increased plasma concentrations of this compound, potentially altering its pharmacodynamic effects.

Quinidine (B1679956) as a Potent CYP2D6 Inhibitor

Quinidine, a class IA antiarrhythmic agent, is a well-characterized and potent inhibitor of CYP2D6. wikipedia.orgfda.gov Studies have consistently demonstrated that quinidine strongly inhibits the 1'-hydroxylation of this compound. In vitro studies using human liver microsomes have shown that quinidine is a potent inhibitor of this compound 1'-hydroxylation, with low IC50 values. nih.gov The inhibitory effect of quinidine on this compound metabolism is significantly more potent compared to its diastereoisomer, quinine (B1679958). nih.gov The potent inhibition by quinidine is attributed to its interaction with specific residues in the active site of the CYP2D6 enzyme, such as Glu216 and Asp301. nih.gov Co-administration of quinidine has been shown to dramatically increase the metabolic ratio of debrisoquine (B72478), another CYP2D6 substrate, in extensive metabolizers, highlighting its significant inhibitory capacity on this enzyme in vivo. nih.gov This potent inhibitory effect on CYP2D6-mediated this compound metabolism makes quinidine a valuable tool for phenotyping individuals based on their CYP2D6 activity. nih.gov

Other CYP2D6 Inhibitors and Their Effects on this compound Clearance

Beyond quinidine, various other compounds can inhibit CYP2D6 and thus impact this compound clearance. These inhibitors can belong to different drug classes. Examples of other CYP2D6 inhibitors that have been studied for their effects on this compound metabolism include dextromethorphan (B48470) and sarpogrelate. Dextromethorphan is also a substrate and inhibitor of CYP2D6. nih.govnih.gov Studies have shown that CYP2D6 variants can exhibit decreased catalytic activity towards this compound and dextromethorphan. pharmgkb.org Sarpogrelate and its active metabolite, M-1, have also demonstrated strong inhibitory effects on CYP2D6-catalyzed this compound 1'-hydroxylation in human liver microsomes. nih.gov The extent of inhibition by these and other compounds can vary depending on the specific inhibitor, its concentration, and the individual's CYP2D6 genetic polymorphism. pharmgkb.orgpsu.edu

While CYP2D6 is the primary focus, other enzymes like CYP2C19 and CYP1A2 can also metabolize this compound to some extent. nih.gov Inhibitors of these enzymes might also influence this compound metabolism, although their impact is generally less significant than that of potent CYP2D6 inhibitors. For instance, ticlopidine, an inhibitor of both CYP2C19 and CYP2D6, has been shown to inhibit this compound 1'-hydroxylation catalyzed by both enzymes. nih.gov Ketoconazole, a strong inhibitor of CYP3A enzymes, showed only slight inhibition of this compound 1'-hydroxylation mediated by canine CYP2D15 (an ortholog of human CYP2D6), suggesting a limited impact of CYP3A inhibition on this compound metabolism. avma.org

The following table summarizes the inhibitory effects of some compounds on this compound metabolism:

| Inhibitor | Target Enzyme(s) Involved in this compound Metabolism | Observed Effect on this compound Metabolism | Relevant Citation(s) |

| Quinidine | CYP2D6 (Primary) | Potent inhibition of 1'-hydroxylation | nih.govnih.govjst.go.jp |

| Dextromethorphan | CYP2D6 | Inhibition | nih.govpharmgkb.org |

| Sarpogrelate | CYP2D6 | Strong inhibition of 1'-hydroxylation | nih.gov |

| M-1 (Sarpogrelate metabolite) | CYP2D6 | Strong inhibition of 1'-hydroxylation | nih.gov |

| Ticlopidine | CYP2C19, CYP2D6 | Inhibition of 1'-hydroxylation | nih.gov |

| Ketoconazole | CYP3A (Minor/Limited effect on this compound) | Slight inhibition of 1'-hydroxylation | avma.org |

(Note: This table is a representation of data discussed in the text and could be presented as an interactive table in a digital format.)

This compound's Impact on the Metabolism of Concomitant Medications

As a substrate and inhibitor of CYP2D6, this compound has the potential to influence the metabolism of other drugs that are also substrates for this enzyme. Co-administration of this compound with other CYP2D6 substrates could lead to competitive inhibition, potentially increasing the plasma concentrations of the co-administered drug. The extent of this interaction would depend on the relative affinities of this compound and the concomitant medication for CYP2D6, as well as their respective concentrations.

While the provided search results primarily focus on the inhibition of this compound metabolism by other compounds, the role of this compound as a potential inhibitor of CYP2D6 towards other substrates is implied by its classification as a CYP2D6 substrate. fda.gov For instance, if a drug is primarily metabolized by CYP2D6, and this compound is co-administered at concentrations sufficient to inhibit this enzyme, the metabolism of the co-administered drug could be reduced, leading to increased exposure.

Predictive Modeling for Drug-Drug Interactions

Predictive modeling plays a crucial role in assessing the potential for drug-drug interactions, including those involving this compound. In vitro data, such as enzyme inhibition constants (Ki values) and Michaelis-Menten kinetics (Km and Vmax), are used to predict potential in vivo interactions. fda.gov For this compound, being a probe substrate for CYP2D6, in vitro studies characterizing its metabolism and inhibition by various compounds provide valuable data for predictive models. europa.eu

Studies using human liver microsomes and recombinant CYP enzymes allow for the determination of kinetic parameters for this compound metabolism and its inhibition by potential interacting drugs. nih.govfda.gov These parameters can then be incorporated into physiologically based pharmacokinetic (PBPK) models or other simulation tools to predict the magnitude of drug-drug interactions in vivo. nih.gov For example, in silico docking studies have been used to understand the interaction of inhibitors with the active site of CYP2D6, which can inform predictive models. nih.gov

The ability to predict the impact of CYP2D6 inhibitors on this compound metabolism, and conversely, the potential of this compound to inhibit the metabolism of other CYP2D6 substrates, is essential for assessing potential clinical interactions. nih.gov

Clinical Relevance of this compound-Related Drug Interactions

The clinical relevance of drug interactions involving this compound stems primarily from its metabolism by the highly polymorphic CYP2D6 enzyme. einsteinmed.edunih.gov Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, leading to significant inter-individual variability in this compound clearance. einsteinmed.edu

In poor metabolizers of debrisoquine/sparteine (B1682161) (a phenotype linked to CYP2D6 deficiency), this compound metabolism is significantly impaired, characterized by increased Km and decreased Vmax values for 1'-hydroxylation. einsteinmed.edu This reduced metabolism can lead to higher and more prolonged exposure to this compound, potentially increasing the risk of dose-related effects. nih.gov

Drug interactions where a potent CYP2D6 inhibitor is co-administered to an extensive metabolizer of this compound can phenocopy the poor metabolizer status, leading to increased this compound concentrations. nih.gov This is clinically relevant because altered this compound exposure can affect its therapeutic efficacy and potentially lead to adverse effects, although the safety profile is outside the scope of this article. The magnitude of these interactions can be significant, as demonstrated by the substantial increase in the metabolic ratio of debrisoquine upon quinidine co-administration. nih.gov

Stereochemistry and Enantiomeric Research of Bufuralol

Chirality of Bufuralol and its Metabolites

This compound's molecular structure contains a single stereocenter at the carbon atom of the side chain bearing the hydroxyl group, resulting in two enantiomers: 1'R-BF and 1'S-BF. nih.gov The pharmacological activity, specifically the β-adrenoceptor blocking potency, is significantly higher in the 1'S-BF enantiomer compared to the 1'R-BF enantiomer. nih.gov

The metabolism of this compound introduces further stereochemical complexity. A primary metabolic pathway is the 1"-hydroxylation of the ethyl group located at the 7-position of the aromatic ring. nih.gov This reaction creates a new chiral center, and therefore, the metabolism of racemic this compound can result in the formation of four diastereomers of 1"-hydroxythis compound (1"-OH-BF). nih.govresearchgate.net These diastereomers are designated based on the configuration at both chiral centers. Further oxidation of 1"-hydroxythis compound can lead to the formation of a ketone metabolite, 1"-oxothis compound (1"-Oxo-BF), which does not possess the second chiral center. nih.gov Both the hydroxylated and ketone metabolites have been found to exhibit β-adrenoceptor blocking activities that are comparable to or even higher than the parent drug. nih.gov

Table 1: Chirality of this compound and its Major Metabolite

| Compound | Chiral Center(s) | Number of Stereoisomers | Notes |

| This compound (BF) | 1 (at C-1') | 2 enantiomers (1'R and 1'S) | The 1'S enantiomer is the more potent β-blocker. nih.gov |

| 1"-Hydroxythis compound (1"-OH-BF) | 2 (at C-1' and C-1") | 4 diastereomers | Formed through the hydroxylation of the ethyl group. nih.gov |

| 1"-Oxothis compound (1"-Oxo-BF) | 1 (at C-1') | 2 enantiomers | Formed through the oxidation of 1"-OH-BF. |

Enantioselective Metabolism and CYP Isoforms

The metabolism of this compound is highly stereoselective, with different cytochrome P450 (CYP) isoforms playing key roles and exhibiting distinct preferences for the enantiomers. In vitro studies using human liver microsomes have consistently shown that 1'R-BF is the preferred substrate for 1"-hydroxylation compared to 1'S-BF. nih.gov

CYP2D6 is the primary enzyme responsible for the 1"-hydroxylation of this compound. nih.govnih.gov Recombinant CYP2D6 has demonstrated a selectivity for producing 1"-hydroxythis compound diastereomers that is similar to what is observed in most human liver microsome samples. nih.gov Specifically, three out of four human liver microsome samples in one study showed a selectivity of 1"R-OH < 1"S-OH for both this compound enantiomers, a pattern consistent with CYP2D6 activity. nih.gov

CYP2C19 also contributes to the metabolism of this compound, and notably, it displays a different diastereomer selectivity compared to CYP2D6. nih.gov In one human liver microsomal sample, the selectivity was 1"R-OH > 1"S-OH, which aligns with the selectivity of recombinant CYP2C19. nih.gov This suggests that in individuals with lower CYP2D6 activity (poor metabolizers), CYP2C19 can become a more significant determinant in the diastereoselective hydroxylation of this compound. researchgate.net

Other CYP isoforms, such as CYP1A2 and CYP3A4 , have also been shown to catalyze the 1"-hydroxylation of this compound, but their activities are much lower than that of CYP2D6. nih.gov Their selectivity is generally similar to that of CYP2D6. nih.gov

The role of specific CYP isoforms has been further confirmed through inhibition studies. Quinidine (B1679956), a known inhibitor of CYP2D6, significantly inhibits this compound 1"-hydroxylation in liver microsomes that exhibit CYP2D6-type selectivity. nih.gov Conversely, omeprazole, an inhibitor of CYP2C19, effectively suppresses the formation of 1"-OH-BF diastereomers in microsomes with CYP2C19-type selectivity. nih.gov

Table 2: Enantioselectivity of CYP Isoforms in this compound 1"-Hydroxylation

| CYP Isoform | Primary Role | Diastereomer Selectivity (1"R-OH vs. 1"S-OH) | Notes |

| CYP2D6 | Major | 1"R-OH < 1"S-OH | The main enzyme responsible for this compound hydroxylation. nih.govnih.gov |

| CYP2C19 | Secondary | 1"R-OH > 1"S-OH | Becomes more significant in poor CYP2D6 metabolizers. researchgate.netnih.gov |

| CYP1A2 | Minor | Similar to CYP2D6 | Contributes to a lesser extent. nih.gov |

| CYP3A4 | Minor | Similar to CYP2D6 | Contributes to a lesser extent. nih.gov |

Analytical Methods for Enantiomer Separation and Quantification

The study of this compound's stereoselective metabolism and pharmacokinetics necessitates robust analytical methods capable of separating and quantifying its enantiomers and their diastereomeric metabolites. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. nih.govnih.gov

Chiral stationary phases (CSPs) are crucial for the successful enantiomeric resolution of this compound. nih.gov One effective method utilizes a vancomycin (B549263) macrocyclic antibiotic CSP, known as Chirobiotic V. nih.govresearchgate.net This method, coupled with UV detection, allows for the simultaneous determination of this compound enantiomers in plasma and pharmaceutical formulations. nih.gov A polar ionic mobile phase, typically consisting of methanol, glacial acetic acid, and triethylamine, is used to achieve separation. nih.govresearchgate.net

The validation of these analytical methods is critical and involves assessing linearity, accuracy, precision, and robustness. nih.govresearchgate.net For instance, a validated HPLC method demonstrated linearity for each enantiomer in plasma over a concentration range of 5-500 ng/ml, with a detection limit of 2 ng/ml. nih.govresearchgate.net Such methods have proven to be highly specific, with no interference from other co-formulated compounds, making them suitable for therapeutic drug monitoring and quality control. nih.gov The mean extraction efficiency for both S-(-)- and R-(+)-bufuralol from plasma has been reported to be in the range of 97-102%. nih.govresearchgate.net

Table 3: Example of a Validated HPLC Method for this compound Enantiomer Analysis

| Parameter | Details |

| Technique | High-Performance Liquid Chromatography (HPLC) nih.gov |

| Stationary Phase | Vancomycin macrocyclic antibiotic chiral stationary phase (Chirobiotic V) nih.govresearchgate.net |

| Mobile Phase | Methanol-glacial acetic acid-triethylamine (100:0.015:0.010, v/v/v) nih.gov |

| Detection | UV at 254 nm nih.gov |

| Linearity in Plasma | 5-500 ng/ml for each enantiomer nih.govresearchgate.net |

| Limit of Detection | 2 ng/ml nih.govresearchgate.net |

| Mean Extraction Efficiency | 97-102% from plasma nih.govresearchgate.net |

Enantioselective Synthesis and Resolution

The differential pharmacology of this compound's enantiomers has driven the development of methods for their enantioselective synthesis and resolution. One notable approach for the synthesis of (R)-bufuralol involves a dynamic kinetic resolution (DKR) as the key step. nih.govacs.orgacs.org

Other methods for the enantioselective preparation of this compound that have been reported include asymmetric hydroboration, rhodium-catalyzed transfer hydrogenation, and other lipase-catalyzed acylations. acs.org Chiral resolution of racemic this compound can also be achieved through preparative chiral HPLC. mdpi.com

Table 4: Key Aspects of Enantioselective Synthesis of (R)-Bufuralol via DKR

| Feature | Description |

| Starting Material | 2-Ethylphenol nih.govacs.org |

| Key Step | Dynamic Kinetic Resolution (DKR) of a racemic chlorohydrin intermediate nih.govthieme-connect.com |

| Catalysts | Ruthenium catalyst (for racemization) and a Lipase (for selective esterification) nih.govthieme-connect.com |

| Outcome of DKR | Enantiomerically enriched β-chloroacetate acs.org |

| Final Product | (R)-Bufuralol with high enantiomeric excess nih.govacs.org |

Advanced Research Topics and Future Directions

Molecular Modeling and Computational Studies of Bufuralol-Enzyme Interactions

Molecular modeling and computational studies have been instrumental in deciphering the intricate interactions between this compound and metabolic enzymes, primarily CYP2D6. These approaches provide a deeper understanding of the system's biophysics and biomechanics, although their complexity can sometimes hinder routine application for systematic analysis of numerous CYP variants and chemicals. nih.gov

Studies utilizing techniques such as well-tempered metadynamics simulations have investigated the steric and electrostatic complementarity of this compound within the active sites of different CYP2D6 variants. acs.org This allows for obtaining free energy profiles for various sites of metabolism (SoMs) on the this compound molecule. acs.org The distance between the atom undergoing reaction on this compound and the Fe-heme center of CYP2D6 is a crucial mechanistic parameter that can help discriminate between major and minor substrates. nih.gov Computational studies have shown that this distance is significantly lower in the wild-type CYP2D61 compared to variants like CYP2D614A or CYP2D6*51, which exhibit lower activity towards this compound. nih.gov The larger distance observed in these variants may provide a mechanistic basis for their inefficient transformation of this compound. nih.gov

Molecular dynamics simulations have also been employed to capture the dynamic behavior of CYP2D6 wild-type and its allelic variants in the presence of this compound. plos.org These simulations suggest that altered enzyme activity can be linked to changes in the hydrogen bonding network within the active site, as well as local structural differences in the flexibility, position, and shape of the binding pocket. plos.org Specifically, changes in the dynamics of loop regions, such as the BC loop, influenced by modifications in the hydrogen bonding network, appear to be related to increased or decreased enzyme activity. plos.org this compound has been used as a model substrate in these studies to simulate substrate passage within enzyme channels, providing insights into channel gating mechanisms. researchgate.net

A structural model of the active site of a cytochrome P-450 involved in the stereospecific metabolism of this compound and other polymorphically metabolized substrates has also been constructed. einsteinmed.edu

Role of Mitochondrial Cytochrome P450s in this compound Metabolism

While CYP2D6 is traditionally considered localized in the endoplasmic reticulum, research has identified this enzyme in the mitochondria of human liver samples, with significant inter-individual variability in mitochondrial enzyme levels. nih.govnih.gov Mitochondrial CYP2D6 has been shown to be catalytically active in this compound 1′-hydroxylation. nih.govnih.gov Studies comparing mitochondrial and microsomal fractions from cell lines expressing CYP2D6 have demonstrated that both fractions exhibit this compound 1′-hydroxylation activity, which is significantly inhibited by CYP2D6 inhibitory antibodies. nih.govnih.gov

The targeting of CYP2D6 to mitochondria is suggested to be an important physiological process with implications for xenobiotic metabolism. nih.govnih.gov The mitochondrial targeting signal of CYP2D6 is localized within residues 23-33, with positively charged residues at positions 24, 25, 26, 28, and 32 being crucial for this targeting. nih.govnih.gov The observation that mitochondrial CYP2D6 is active in this compound metabolism highlights a more complex picture of drug metabolism than solely relying on endoplasmic reticulum localization. nih.govnih.gov

Development of Novel Analytical Techniques for this compound and its Metabolites

The accurate determination of this compound and its metabolites is crucial for studying its metabolism and pharmacokinetics. High-performance liquid chromatography (HPLC) has been a long-standing method for the determination of this compound and its major metabolites in plasma. Early HPLC methods utilized reversed-phase systems with fluorescence and UV detection, achieving sensitivity levels around 1 ng/ml in plasma. nih.gov These methods were successfully applied to determine plasma levels in volunteers and showed good agreement with results obtained by gas chromatography-mass fragmentography. nih.gov

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful technique for investigating the biotransformation of xenobiotics, including this compound. uj.edu.pl LC-MS/MS methods offer high sensitivity and specificity for the simultaneous determination of various metabolites. uj.edu.pl For instance, LC-MS/MS has been used to measure the inhibition of CYP2D6 activity towards this compound in the presence of inhibitors. nih.gov The technique allows for the identification and quantification of this compound metabolites, such as 1'-hydroxythis compound (B194460), by monitoring specific mass transitions. uj.edu.pltaylorandfrancis.com Novel HPLC methods using chiral columns have also been developed to separate the different diastereomers of 1'-hydroxythis compound, enabling the study of stereoselectivity in this compound metabolism. nih.gov

The development and validation of these analytical techniques are essential for conducting in vitro and in vivo studies on this compound metabolism and its interactions with enzymes and genetic variants.

Pharmacogenomic Implications Beyond CYP2D6 Polymorphism

While CYP2D6 polymorphism is the primary pharmacogenomic factor influencing this compound metabolism, research is expanding to explore implications beyond this single gene. This compound is a classic probe substrate for CYP2D6 activity, and variations in the CYP2D6 gene significantly influence its metabolism. nih.govresearchgate.netwikipedia.org Different CYP2D6 allelic variants can lead to altered enzyme activity, ranging from no function to increased metabolism. researchgate.netnih.gov

Furthermore, novel algorithms and machine learning approaches are being developed to interpret pharmacogenomic data, including structural variants in CYP2D6, to improve the prediction of enzyme activity and individual drug response. nih.gov Human embryonic kidney cells have been used to confirm the effect of various genetic variants on this compound metabolism in vitro, demonstrating the potential for more accurate prediction of individual drug response based on genetic profiles. researchgate.net

This compound as a Reference Standard in Analytical Method Development

This compound and its metabolites, particularly 1'-hydroxythis compound, are widely used as reference standards in the development and validation of analytical methods for drug metabolism studies. axios-research.comnih.govaxios-research.comsynzeal.com Due to its well-characterized metabolism by CYP2D6, this compound serves as a prototypical substrate for evaluating the activity and inhibition of this important enzyme in vitro. taylorandfrancis.comnih.gov

Reference standards of this compound, its impurities, metabolites (such as 1'-hydroxy this compound), and stable isotopes (like this compound-d9) are commercially available for use in various analytical applications. axios-research.comaxios-research.comsynzeal.compharmaffiliates.com These applications include analytical method development, method validation, quality control (QC) during drug synthesis and formulation, stability studies, and the identification of unknown impurities. axios-research.comaxios-research.comsynzeal.compharmaffiliates.com The use of well-characterized this compound reference standards ensures the accuracy, reliability, and traceability of analytical data in pharmaceutical research and development, complying with regulatory standards. axios-research.comsynzeal.com

The use of this compound as a reference substrate in methods like LC-MS/MS for simultaneous evaluation of CYP450 isoenzyme activities in cocktail assays is a common approach in drug discovery and development. uj.edu.pl This allows for the assessment of multiple enzymes in a single study, minimizing the effect of intra-individual variability. uj.edu.pl

Q & A

Q. What statistical approaches validate this compound’s metabolic stability in complex in vitro systems?

- Apply mixed-effects models to account for donor variability in HLM/hepatocyte studies. Use Spearman’s rank correlation (non-parametric) for CLint-CYP2D6 relationships, as parametric tests (Pearson’s r) fail under non-normal distributions. Report average fold differences (AFD) to quantify inter-system variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.